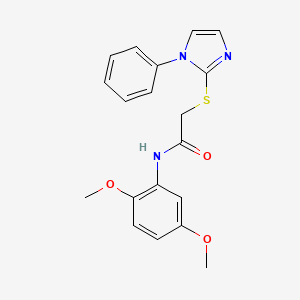
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as DIPT, is a novel chemical compound that has been of great interest to researchers due to its potential applications in scientific research. DIPT is a synthetic substance that has been developed in the laboratory and has been found to have a variety of interesting properties that make it a valuable tool for scientific research.
Scientific Research Applications
Anticancer Potential
Compounds structurally similar to N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide have shown promise in cancer research. A study by Duran and Demirayak (2012) explored derivatives with significant anticancer activities against various human tumor cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012). Evren et al. (2019) also synthesized similar compounds, observing selectivity and apoptosis induction in lung adenocarcinoma cells (Evren et al., 2019).
Antimicrobial and Antioxidant Activities
The synthesis of derivatives of this compound led to significant antibacterial and antioxidant properties, as shown in the studies by Ramalingam, Ramesh, and Sreenivasulu (2019) and Naraboli and Biradar (2017) (Ramalingam et al., 2019) (Naraboli & Biradar, 2017).
Anticonvulsant Activity
A related study by Aktürk et al. (2002) focused on derivatives with potential anticonvulsant activity, identifying specific compounds with efficacy against seizures induced by maximal electroshock (Aktürk et al., 2002).
Other Pharmacological Activities
Compounds with structural similarity have been investigated for various other pharmacological activities. These include antimicrobial, antifungal, and antioxidant activities, as evidenced by studies like those of Gul et al. (2017) and Altındağ et al. (2017) (Gul et al., 2017) (Altındağ et al., 2017).
Chemical Properties and Synthesis
The chemical properties, such as pKa values of these compounds, are also an area of research interest, as discussed in the study by Duran and Canbaz (2013) (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-8-9-17(25-2)16(12-15)21-18(23)13-26-19-20-10-11-22(19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTGJQXEUQMHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)
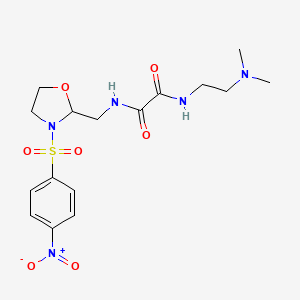
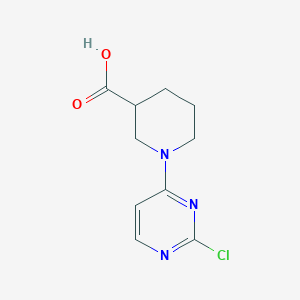
![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
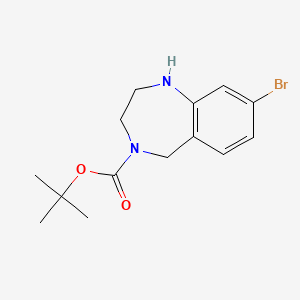
![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)
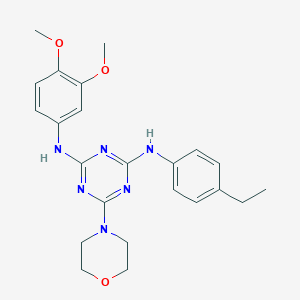
![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)
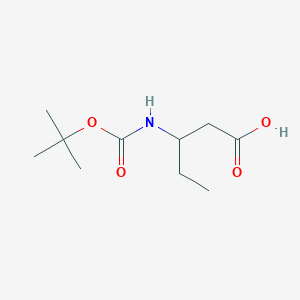
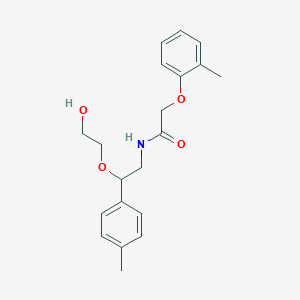
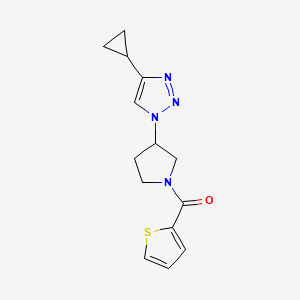
![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)